2-(((4-Chlorophenyl)amino)methyl)isoindoline-1,3-dione
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Overview
Description
2-(((4-Chlorophenyl)amino)methyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Chlorophenyl)amino)methyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-chloroaniline in the presence of a suitable solvent such as toluene. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product . The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product. Additionally, green chemistry principles can be applied to minimize the use of hazardous solvents and reduce waste generation .
Chemical Reactions Analysis
Types of Reactions
2-(((4-Chlorophenyl)amino)methyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted isoindoline-1,3-dione compounds with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored as a potential therapeutic agent for the treatment of neurological disorders such as epilepsy and Alzheimer’s disease
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(((4-Chlorophenyl)amino)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(((4-Chlorophenyl)amino)methyl)isoindoline-1,3-dione can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
6290-73-9 |
---|---|
Molecular Formula |
C15H11ClN2O2 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
2-[(4-chloroanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-5-7-11(8-6-10)17-9-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-8,17H,9H2 |
InChI Key |
JJQGFPZQXDRFHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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